REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][N:11]=1)[C:5]([O:7][CH3:8])=[O:6].[F:12][C:13]([F:24])([F:23])[C:14]1[CH:19]=[CH:18][C:17](B(O)O)=[CH:16][CH:15]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1>[F:12][C:13]([F:24])([F:23])[C:14]1[CH:19]=[CH:18][C:17]([C:2]2[CH:3]=[C:4]([CH:9]=[CH:10][N:11]=2)[C:5]([O:7][CH3:8])=[O:6])=[CH:16][CH:15]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
427 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OC)C=CN1
|
Name
|
|
Quantity
|
474 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)B(O)O)(F)F
|
Name
|
potassium phosphate
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
1,1-[bis(diphenylphosphino)ferrocene]dichloropalladium(II)
|
Quantity
|
102 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The cooled mixture was filtered through Hyflo®
|
Type
|
CUSTOM
|
Details
|
to remove inorganic material
|
Type
|
WASH
|
Details
|
the Hyflo® was washed with EtOAc
|
Type
|
ADDITION
|
Details
|
the combined organic extracts were dispersed between H2O and EtOAc
|
Type
|
WASH
|
Details
|
The organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude oil was purified by chromatography on silica using 10-25% EtOAc in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)C=1C=C(C(=O)OC)C=CN1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 560 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |